REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH:9][C:10]([NH2:12])=[O:11])=[CH:4][CH:3]=1.[CH2:13](OC(OCC)OCC)C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:13]=[N:12][C:10](=[O:11])[NH:9]2)=[CH:6][CH:7]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)NNC(=O)N
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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C(C)OC(OCC)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The solids were collected by filtration
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Type
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WASH
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Details
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washed with Et2O (2×50 mL)
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Name
|
|
Type
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product
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Smiles
|
BrC1=CC=C(C=C1)N1NC(N=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |